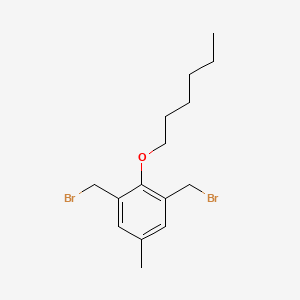
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of two bromomethyl groups attached to a benzene ring, along with a hexyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dimethyl-2-(hexyloxy)-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,3-dimethyl-2-(hexyloxy)-5-methylbenzene.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the preparation of functionalized materials with specific properties, such as liquid crystals or conductive polymers.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the benzene ring. The hexyloxy group provides additional steric and electronic effects that influence the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the hexyloxy and methyl groups, making it less sterically hindered and more reactive.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains trifluoromethyl groups instead of bromomethyl groups, leading to different electronic properties and reactivity.
1,3-Dibromo-2-(hexyloxy)-5-methylbenzene: Similar structure but with bromine atoms directly attached to the benzene ring instead of bromomethyl groups.
Uniqueness
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene is unique due to the presence of both bromomethyl and hexyloxy groups, which provide a combination of reactivity and steric effects
Propriétés
Numéro CAS |
375843-20-2 |
|---|---|
Formule moléculaire |
C15H22Br2O |
Poids moléculaire |
378.14 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-2-hexoxy-5-methylbenzene |
InChI |
InChI=1S/C15H22Br2O/c1-3-4-5-6-7-18-15-13(10-16)8-12(2)9-14(15)11-17/h8-9H,3-7,10-11H2,1-2H3 |
Clé InChI |
UQXTWQHTGFRFMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1CBr)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


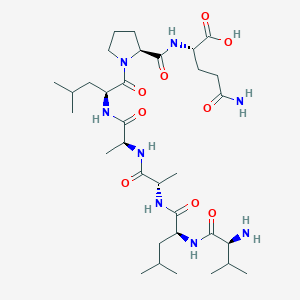
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


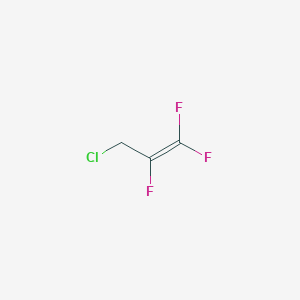


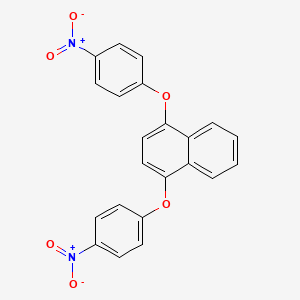

![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
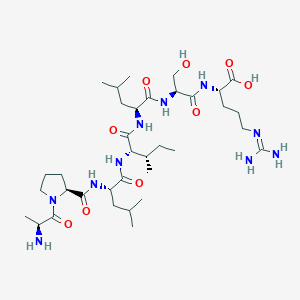
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
